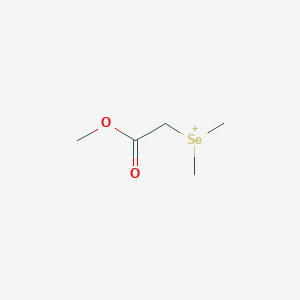
4-cyclopentylBenzoic acid
Overview
Description
4-cyclopentylBenzoic acid (4-CPBA) is a cyclic organic compound with a molecular formula of C10H12O2. It is a derivative of benzoic acid, an aromatic carboxylic acid, and is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. 4-CPBA is a versatile compound with a wide range of applications in scientific research, ranging from drug discovery to biochemical research. This article will provide an overview of 4-CPBA, including its synthesis method, scientific research applications, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Pharmacology
4-cyclopentylBenzoic acid: has been explored in pharmacological studies for its potential role in drug development. It’s been investigated for its efficacy in modulating biological pathways and as a precursor in synthesizing more complex pharmacologically active compounds .
Material Science
In material science, 4-cyclopentylBenzoic acid is utilized in the study of surface hardening and strengthening of materials. Its derivatives may play a role in improving the mechanical properties of heat-resistant steels, which are crucial for industrial applications .
Chemical Synthesis
This compound serves as an intermediate in chemical synthesis processes. It’s involved in the production of various organic compounds, where its benzoic acid moiety can undergo reactions to form more complex structures essential for industrial chemistry .
Agricultural Research
4-cyclopentylBenzoic acid: might be used in agricultural research, particularly in the study of plant growth-promoting rhizobacteria (PGPR). These studies focus on how such compounds can affect the soil microbiome and plant health, leading to more sustainable agricultural practices .
Environmental Studies
Environmental studies utilize 4-cyclopentylBenzoic acid to understand its behavior and impact on ecosystems. Research may include its role in pollution, biodegradation, and as a potential marker for environmental monitoring .
Biochemistry
In biochemistry, 4-cyclopentylBenzoic acid is used in systems biology and bioinformatics methods to understand complex biological systems and diseases. It can be part of studies that explore metabolic pathways and gene expression related to various health conditions .
Industrial Uses
The industrial applications of 4-cyclopentylBenzoic acid include its use as a chemical intermediate in the synthesis of dyes, fragrances, and other specialty chemicals. Its benzoic acid core is reactive and can be modified to produce a wide range of industrial products .
Medical Research
In medical research, 4-cyclopentylBenzoic acid is investigated for its potential therapeutic properties. It may be used in the development of new medications or as a tool in diagnostic assays, contributing to advancements in healthcare .
Future Directions
properties
IUPAC Name |
4-cyclopentylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URANGAMHASGWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556810 | |
| Record name | 4-Cyclopentylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentylBenzoic acid | |
CAS RN |
19936-22-2 | |
| Record name | 4-Cyclopentylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)
